

Spectroscopic Profile of 4-Methyl-3-nitrobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-3-nitrobenzonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methyl-3-nitrobenzonitrile** ($C_8H_6N_2O_2$), a valuable intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by experimental protocols for data acquisition.

Chemical Structure and Properties

4-Methyl-3-nitrobenzonitrile is an aromatic compound with a molecular weight of 162.15 g/mol .^{[1][2]} Its structure consists of a benzene ring substituted with a methyl group, a nitro group, and a nitrile group.

Spectroscopic Data

The following sections present the key spectroscopic data for **4-Methyl-3-nitrobenzonitrile**, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: 1H NMR Spectroscopic Data of **4-Methyl-3-nitrobenzonitrile**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	Data not available	Data not available	Aromatic Protons
Data not available	Data not available	Data not available	Methyl Protons (-CH ₃)

Table 2: ¹³C NMR Spectroscopic Data of **4-Methyl-3-nitrobenzonitrile**

Chemical Shift (δ) ppm	Assignment
Data not available	Aromatic Carbons
Data not available	Nitrile Carbon (-C≡N)
Data not available	Methyl Carbon (-CH ₃)

Note: Specific chemical shift values for ¹H and ¹³C NMR were not fully available in the searched literature. General expected regions are noted in the interpretation section.

Interpretation of NMR Spectra:

- ¹H NMR: The aromatic protons are expected to appear in the downfield region (typically 7.0-8.5 ppm) as a complex splitting pattern due to their coupling. The methyl protons will appear as a singlet in the upfield region (around 2.5 ppm).
- ¹³C NMR: The aromatic carbons will resonate in the 110-150 ppm range. The carbon of the nitrile group typically appears around 115-125 ppm. The methyl carbon will be observed at a much lower chemical shift, generally in the 15-25 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data of **4-Methyl-3-nitrobenzonitrile**

Wavenumber (cm ⁻¹)	Vibrational Mode
Data not available	C≡N stretch (Nitrile)
Data not available	NO ₂ asymmetric stretch
Data not available	NO ₂ symmetric stretch
Data not available	C-H stretch (Aromatic)
Data not available	C-H stretch (Aliphatic)
Data not available	C=C stretch (Aromatic)

Interpretation of IR Spectrum: The IR spectrum of **4-Methyl-3-nitrobenzonitrile** is expected to show characteristic absorption bands for its functional groups. The nitrile (C≡N) stretching vibration typically appears as a sharp, medium-intensity band in the 2240-2220 cm⁻¹ region for aromatic nitriles. The nitro group (NO₂) will exhibit two strong stretching vibrations: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1390-1260 cm⁻¹. [3] Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometric Data of **4-Methyl-3-nitrobenzonitrile**

m/z	Relative Intensity	Assignment
162	Data not available	Molecular Ion [M] ⁺
145	Top Peak	[M - OH] ⁺ or [M - NH ₃] ⁺ (rearrangement)
117	2nd Highest	[M - NO ₂] ⁺
89	3rd Highest	Further fragmentation

Note: The molecular ion peak is expected at an m/z of 162, corresponding to the molecular weight of the compound.[\[1\]](#)

Interpretation of Mass Spectrum: The mass spectrum will show the molecular ion peak at m/z 162. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO_2 , 46 Da), leading to a peak at m/z 116. The observed major peaks at m/z 145, 117, and 89 suggest a complex fragmentation pattern that may involve rearrangements.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of 4-Methyl-3-nitrobenzonitrile

A common method for the synthesis of **4-Methyl-3-nitrobenzonitrile** involves the nitration of 4-methylbenzonitrile.[\[4\]](#)

Materials:

- 4-methylbenzonitrile
- Concentrated sulfuric acid (95-98%)
- Fuming nitric acid (95%)
- Ice
- 5% Sodium bicarbonate solution
- Ethanol/water mixture for recrystallization

Procedure:

- In a three-neck flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to below 0°C in an ice-salt bath.
- Slowly add 4-methylbenzonitrile to the cooled sulfuric acid with continuous stirring.

- Slowly add fuming nitric acid dropwise to the mixture, ensuring the temperature remains below 0°C.
- After the addition is complete, continue stirring at low temperature for an additional 30 minutes.
- Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- Collect the precipitated white solid by vacuum filtration.
- Wash the solid with a 5% sodium bicarbonate solution and then with water until the filtrate is neutral.
- Recrystallize the crude product from an ethanol/water mixture and dry under vacuum to obtain pure **4-Methyl-3-nitrobenzonitrile**.

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.[\[5\]](#)

Sample Preparation:

- Dissolve approximately 5-10 mg of **4-Methyl-3-nitrobenzonitrile** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).[\[5\]](#)
- Transfer the solution to a clean NMR tube.

Data Acquisition:

- ^1H NMR: Acquire the spectrum with a standard pulse program. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^{13}C NMR: Acquire the spectrum with proton decoupling. Reference the spectrum to the solvent peak (CDCl_3 : 77.16 ppm; DMSO-d_6 : 39.52 ppm).[\[5\]](#)

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind a small amount of **4-Methyl-3-nitrobenzonitrile** with dry potassium bromide (KBr) in a mortar and pestle.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and record the sample spectrum.
- The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.^[5]

Sample Preparation:

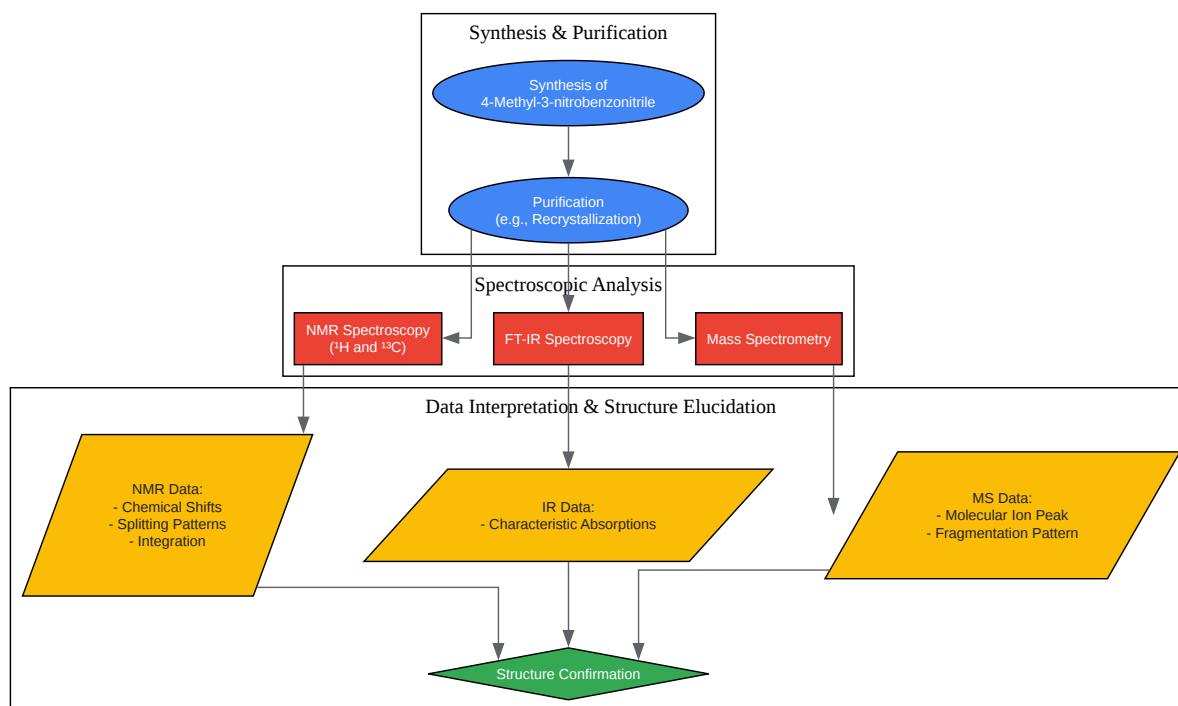
- Dissolve a small amount of **4-Methyl-3-nitrobenzonitrile** in a volatile organic solvent (e.g., dichloromethane or methanol).

Data Acquisition:

- Inject the sample solution into the GC, which separates the compound from the solvent and any impurities.
- The separated compound enters the mass spectrometer.
- An electron beam ionizes the molecules (typically at 70 eV).
- The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **4-Methyl-3-nitrobenzonitrile**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **4-Methyl-3-nitrobenzonitrile**.

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